

Minimizing off-target reactions with Bis-Mal-Lysine-PEG4-TFP ester

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Compound of Interest

Compound Name: **Bis-Mal-Lysine-PEG4-TFP ester**

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Technical Support Center: Bis-Mal-Lysine-PEG4-TFP Ester

Welcome to the technical support center for the **Bis-Mal-Lysine-PEG4-TFP ester** crosslinker. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target reactions and troubleshooting common issues during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the **Bis-Mal-Lysine-PEG4-TFP ester** and what are its primary reactive targets?

A1: **Bis-Mal-Lysine-PEG4-TFP ester** is a heterobifunctional crosslinker. It contains two maleimide groups that selectively react with sulfhydryl (thiol) groups, primarily found on cysteine residues, and one tetrafluorophenyl (TFP) ester that reacts with primary and secondary amines, such as the N-terminus of a protein or the side chain of lysine residues. The polyethylene glycol (PEG4) spacer enhances solubility in aqueous solutions.

Q2: What are the optimal pH ranges for the reactions of the maleimide and TFP ester groups?

A2: The optimal pH for the reaction of the maleimide groups with thiols is between 6.5 and 7.5. [1][2] In this range, the thiol is sufficiently nucleophilic to react efficiently while minimizing side reactions with amines. The TFP ester reacts optimally with amines at a pH of 7.5 to 8.0.[3]

Q3: What are the main off-target reactions to be aware of when using this crosslinker?

A3: The primary off-target reactions include:

- Maleimide reaction with amines: At a pH above 7.5, maleimides can react with amines, leading to a loss of selectivity.[1][2]
- Hydrolysis of maleimide and TFP ester: Both reactive groups can be hydrolyzed in aqueous solutions. TFP esters are significantly more resistant to hydrolysis than N-hydroxysuccinimide (NHS) esters, especially at basic pH.[4][5][6] Maleimide hydrolysis is more pronounced at alkaline pH.[7][8]
- Retro-Michael reaction of the thioether bond: The bond formed between a maleimide and a thiol can be reversible, leading to deconjugation, especially in the presence of other thiols like glutathione.[9]
- Thiazine formation: When conjugating to an N-terminal cysteine, a side reaction can occur leading to the formation of a thiazine structure.[10]

Q4: How can I quench the reaction to stop further conjugation?

A4: To quench unreacted maleimide groups, you can add an excess of a small molecule thiol, such as L-cysteine or β -mercaptoethanol.[11][12] Unreacted TFP esters can be quenched by adding a small molecule with a primary amine, like Tris or glycine, although it's important to note that these will compete with your target amine during the reaction if present.

Q5: What is the role of the PEG4 linker in this molecule?

A5: The hydrophilic PEG4 linker increases the water solubility of the crosslinker and the resulting conjugate. This can help prevent aggregation of hydrophobic drugs or proteins and can improve the pharmacokinetic properties of the final bioconjugate.[11][13]

Troubleshooting Guides

Problem 1: Low Conjugation Efficiency or Low Yield

Possible Cause	Troubleshooting Steps
Suboptimal pH	Ensure the pH of your reaction buffer is within the optimal range for each reactive group. For sequential conjugations, adjust the pH accordingly for each step. For the maleimide-thiol reaction, use a pH of 6.5-7.5. For the TFP ester-amine reaction, a pH of 7.5-8.0 is recommended. [1] [2] [3]
Hydrolysis of Reactive Groups	Prepare stock solutions of the crosslinker in an anhydrous solvent like DMSO or DMF immediately before use. Avoid storing the crosslinker in aqueous buffers for extended periods. TFP esters are more stable than NHS esters, but hydrolysis can still occur over time, especially at higher pH. [4] [14]
Presence of Interfering Substances in Buffers	Ensure your buffers are free of extraneous nucleophiles. For the TFP ester reaction, avoid buffers containing primary amines (e.g., Tris, glycine). For the maleimide reaction, remove any thiol-containing reducing agents (e.g., DTT, β -mercaptoethanol) before adding the crosslinker. TCEP is a non-thiol reducing agent, but it can also react with maleimides and should be removed or quenched. [15] [16]
Insufficient Molar Excess of Crosslinker	Optimize the molar ratio of the crosslinker to your biomolecule. A 5- to 20-fold molar excess of the linker is a common starting point for antibody conjugations. [12]
Low Concentration of Reactants	Low concentrations of reactants can slow down the reaction rate. If possible, perform the conjugation at a higher concentration of your protein or other biomolecules. [17]

Problem 2: Off-Target Reactions and Lack of Specificity

Possible Cause	Troubleshooting Steps
Maleimide Reaction with Amines	Maintain the pH of the maleimide-thiol conjugation step strictly between 6.5 and 7.5. At pH 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines. [2]
Cross-reactivity of TFP Ester	While TFP esters are highly reactive towards primary amines, they can also react with other nucleophiles at a slower rate. Ensure that the concentration of your target amine is sufficiently high and that the reaction time is optimized to favor the desired reaction.
Thiazine Formation with N-terminal Cysteine	This side reaction is more prominent at neutral to basic pH. [10] If you are targeting an N-terminal cysteine and want to avoid this, consider performing the conjugation at a slightly acidic pH (e.g., 6.5).

Problem 3: Instability of the Final Conjugate

Possible Cause	Troubleshooting Steps
Retro-Michael Reaction (Deconjugation)	<p>The thioether bond formed from the maleimide-thiol reaction can be unstable and undergo a retro-Michael reaction, especially in the presence of other thiols. To stabilize the linkage, you can intentionally hydrolyze the succinimide ring post-conjugation by incubating at a slightly basic pH (e.g., pH 8.5-9.0) for a short period. The resulting ring-opened structure is not susceptible to the retro-Michael reaction.[9]</p>
Precipitation of the Conjugate	<p>The addition of the crosslinker and payload can increase the hydrophobicity of the biomolecule, leading to aggregation and precipitation. The PEG4 linker in the Bis-Mal-Lysine-PEG4-TFP ester helps to mitigate this. If precipitation is still an issue, consider using a longer PEG linker or including organic co-solvents in your reaction buffer if compatible with your biomolecule.</p>

Quantitative Data Summary

Table 1: pH Dependence of Maleimide and TFP Ester Reactivity and Stability

Parameter	pH 6.5	pH 7.0	pH 7.5	pH 8.0	pH 8.5
Maleimide-Thiol Reaction Rate	Moderate	High	High	Moderate	Lower
Maleimide-Amine Reaction Rate	Negligible	Very Low	Low	Moderate	High
Maleimide Hydrolysis Rate	Low	Low	Moderate	High	Very High
TFP Ester-Amine Reaction Rate	Low	Moderate	High	Optimal	High
TFP Ester Hydrolysis Half-life	Very Long	Long	Shorter	Short	Shorter
NHS Ester Hydrolysis Half-life	~4-5 hours (at 0°C) ^[18]	Shorter	Minutes (at RT) ^[14]	Very Short	Very Short

Note: TFP esters have a significantly longer half-life than NHS esters at basic pH, with reports of being 2 to 10 times more stable.^{[5][6]}

Table 2: Second-Order Rate Constants for Maleimide Reactions

Reaction	pH	Second-Order Rate Constant ($M^{-1}s^{-1}$)	Reference
Maleimide with Thiol (e.g., Cysteine)	6.5 - 7.5	~100 - 1000	[16]
Maleimide with Amine (e.g., Lysine)	> 8.0	Significantly lower than with thiols at pH 7.0 (~1000-fold slower)	[2]

Experimental Protocols

Protocol 1: Two-Step Sequential Conjugation to an Antibody

This protocol describes the conjugation of a thiol-containing payload to an antibody via its lysine residues using **Bis-Mal-Lysine-PEG4-TFP ester**.

A. Reaction of TFP Ester with Antibody Amines

- Antibody Preparation: Dialyze the antibody into an amine-free buffer, such as phosphate-buffered saline (PBS), at pH 7.5-8.0. Adjust the antibody concentration to 2-10 mg/mL.
- Crosslinker Preparation: Immediately before use, dissolve the **Bis-Mal-Lysine-PEG4-TFP ester** in anhydrous DMSO or DMF to a stock concentration of 10 mM.
- Conjugation Reaction: Add a 5- to 20-fold molar excess of the crosslinker solution to the antibody solution with gentle mixing.
- Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
- Purification: Remove the excess, unreacted crosslinker using a desalting column (e.g., Sephadex G-25) or through dialysis, exchanging the buffer to a maleimide-reactive buffer (e.g., PBS, pH 7.0).

B. Reaction of Maleimide with Thiol-Containing Payload

- Payload Preparation: Dissolve the thiol-containing payload in a compatible buffer.
- Conjugation: Mix the maleimide-activated antibody from step A.5 with the thiol-containing payload. A 1.5- to 3-fold molar excess of the payload over the antibody is a good starting point.
- Incubation: Incubate the reaction for 1-2 hours at room temperature at pH 6.5-7.5.
- Quenching: Quench any unreacted maleimide groups by adding an excess of L-cysteine (e.g., to a final concentration of 1 mM) and incubating for 15-30 minutes.
- Final Purification: Purify the final antibody-drug conjugate (ADC) using size-exclusion chromatography (SEC) or another suitable chromatography method to remove unreacted payload and quenching agent.

C. (Optional) Stabilization of the Thioether Linkage

- After the final purification, adjust the pH of the ADC solution to 8.5-9.0 with a suitable buffer (e.g., borate buffer).
- Incubate at room temperature for 1-2 hours to promote the hydrolysis of the succinimide ring.
- Re-buffer the ADC into a storage buffer at a neutral pH (e.g., PBS, pH 7.4).

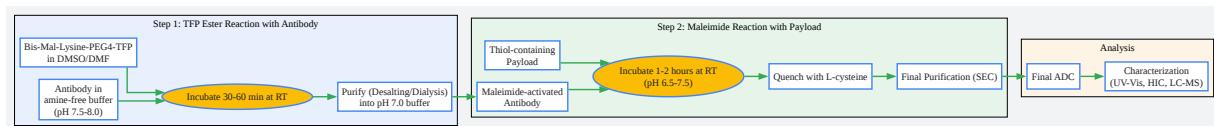
Protocol 2: Characterization of the Conjugate

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC. It can be determined using several methods:

- UV-Vis Spectroscopy: If the drug has a distinct UV absorbance from the antibody, the DAR can be estimated by measuring the absorbance at two different wavelengths.
- Hydrophobic Interaction Chromatography (HIC): HIC can separate antibody species with different numbers of conjugated drugs, allowing for the determination of the distribution of DAR values.
- Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS analysis of the intact or reduced ADC can provide precise mass information to determine the DAR and identify any

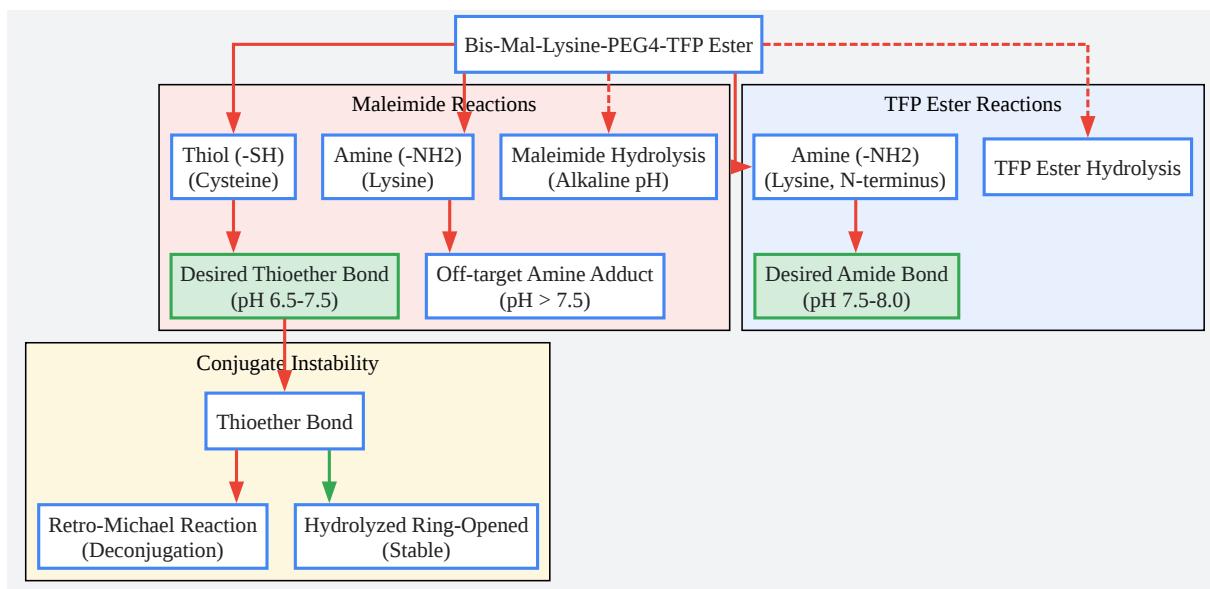
off-target modifications.[1][19]

Visualizations



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Caption: Two-step sequential conjugation workflow.

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Caption: Desired and off-target reaction pathways.

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